N-(1,3-benzothiazol-2-yl)-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S3/c1-27-14-8-7-12(9-15(14)28-2)10-17-19(26)24(21(29)31-17)11-18(25)23-20-22-13-5-3-4-6-16(13)30-20/h3-10H,11H2,1-2H3,(H,22,23,25)/b17-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBNIXRFBBFGQF-YVLHZVERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=NC4=CC=CC=C4S3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=NC4=CC=CC=C4S3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzothiazol-2-yl)-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide is a compound of significant interest due to its potential biological activities. This compound belongs to a class of thiazolidinone derivatives known for their varied pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Chemical Structure
The compound can be represented by the following molecular formula:
- Molecular Formula : C₁₆H₁₇N₃O₅S₂
- IUPAC Name : 4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of thiazolidinone derivatives. For instance, compounds similar to N-(1,3-benzothiazol-2-yl)-2-acetamide have shown potent activity against various bacterial and fungal strains. A study reported that derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 10.7 to 21.4 μmol/mL against several pathogens including Staphylococcus aureus and Candida albicans .
| Compound | MIC (μmol/mL) | MBC (μmol/mL) |
|---|---|---|
| 4d | 10.7 - 21.4 | 21.4 - 40.2 |
| 4p | Not specified | Not specified |
| 3h | Not specified | Not specified |
Anticancer Activity
Thiazolidinone derivatives have also been explored for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms such as the activation of caspases and modulation of cell cycle arrest . Specifically, N-(1,3-benzothiazol-2-yl) derivatives have been noted for their ability to inhibit tumor growth in vitro and in vivo models.
The biological activity of N-(1,3-benzothiazol-2-yl)-2-acetamide is attributed to its ability to interact with biological targets such as enzymes and receptors involved in disease pathways. The thiazolidinone core structure is known to facilitate interactions with key proteins involved in microbial resistance and cancer cell proliferation .
Case Studies
- Antimicrobial Study : A recent investigation into the antimicrobial properties of thiazolidinone derivatives demonstrated that modifications on the benzothiazole ring significantly influenced their efficacy against microorganisms. The study concluded that substituents like methoxy groups enhanced activity against Gram-positive bacteria .
- Anticancer Research : Another study focused on the anticancer potential of similar thiazolidinones reported that these compounds could effectively inhibit the proliferation of breast cancer cell lines by inducing cell cycle arrest at the G0/G1 phase .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiazolidinone Core
The compound’s structural analogs differ primarily in the substituents on the benzylidene group, the acetamide-linked moiety, and modifications to the thiazolidinone ring. Key examples include:
Key Observations :
- Steric Considerations : Bulky substituents like 3,4-dimethoxy may improve selectivity but reduce binding affinity in some cases compared to smaller groups (e.g., 2-methoxy in ) .
- Bioactivity Trends : Compounds with electron-withdrawing groups (e.g., bromine in ) often show enhanced antimicrobial activity, while electron-donating groups (e.g., methoxy) correlate with CNS activity (e.g., anticonvulsant effects in ) .
Role of the Acetamide-Linked Moiety
The 1,3-benzothiazole group in the target compound is a hallmark of bioactive molecules, as seen in and , where benzothiazole derivatives exhibit antimicrobial and anticonvulsant properties . Comparatively:
- : Replacement of the benzothiazole with a 1,3,4-thiadiazole () reduces steric bulk but may diminish activity due to weaker hydrophobic interactions .
- : Substitution at the benzothiazole’s 6-position (e.g., fluorine, methyl) enhances anticonvulsant activity, suggesting the target compound’s unsubstituted benzothiazole may prioritize antimicrobial over CNS effects .
Q & A
Q. What are the optimized synthetic routes and critical reaction conditions for preparing N-(1,3-benzothiazol-2-yl)-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide?
The synthesis typically involves multi-step reactions, including:
- Condensation : Reacting 2-amino-1,3-benzothiazole with chloroacetyl chloride in the presence of triethylamine (TEA) as a catalyst, followed by reflux in dioxane or ethanol .
- Thiazolidinone formation : Introducing the 3,4-dimethoxyphenyl methylidene group via Knoevenagel condensation under acidic or basic conditions.
- Key considerations : Monitor reaction progress using TLC (e.g., ethyl acetate/hexane 3:7) and purify intermediates via recrystallization (e.g., ethanol-DMF mixtures) .
Q. Which spectroscopic and analytical methods are most reliable for characterizing the compound’s structure and purity?
- NMR spectroscopy : 1H and 13C NMR to confirm the Z-configuration of the methylidene group and sulfanylidene-thiazolidinone ring .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]+ ion) .
- Elemental analysis : Validate empirical formula (C, H, N, S content) .
Q. How can researchers design initial biological activity screens for this compound?
- Antioxidant assays : Use DPPH radical scavenging or FRAP assays to evaluate free radical quenching capacity .
- Anti-inflammatory testing : Measure inhibition of COX-2 or TNF-α in RAW 264.7 macrophage models .
- Antimicrobial screening : Employ microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Solubility : Sparingly soluble in water; better solubility in DMSO, DMF, or ethanol (test via shake-flask method) .
- Stability : Store at 2–8°C in inert atmospheres; monitor degradation via HPLC under varying pH (3–9) and UV light exposure .
Advanced Research Questions
Q. What reaction mechanisms govern the formation of the (5Z)-methylidene-thiazolidinone core, and how can stereoselectivity be controlled?
Q. How do structural modifications (e.g., substituents on the benzothiazole or dimethoxyphenyl groups) influence bioactivity?
Q. What advanced in vitro models are suitable for elucidating the compound’s mechanism of action?
- Enzyme inhibition : Test against tyrosine kinases (e.g., EGFR) or topoisomerases using fluorescence-based activity assays .
- Apoptosis pathways : Assess caspase-3/7 activation and mitochondrial membrane depolarization in HeLa or MCF-7 cells .
- Molecular docking : Simulate binding interactions with target proteins (e.g., COX-2) using AutoDock Vina .
Q. How can researchers optimize analytical workflows for quantifying the compound in complex matrices?
- HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with isocratic elution (acetonitrile:0.1% TFA in water, 60:40) .
- Method validation : Determine LOD (≤0.1 µg/mL), LOQ (≤0.3 µg/mL), and recovery rates (>95%) via spiked plasma samples .
- DoE approaches : Apply factorial design to optimize mobile phase pH and flow rate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
